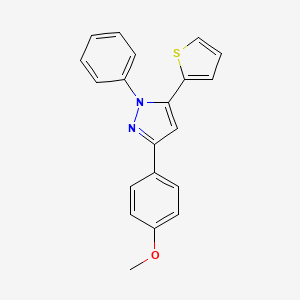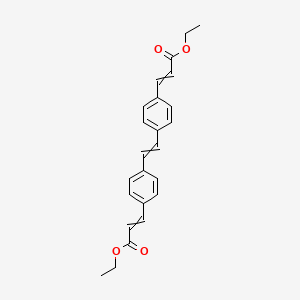![molecular formula C10H21NO3SSi B14605076 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 60160-06-7](/img/structure/B14605076.png)
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a complex organosilicon compound It belongs to the class of silatranes, which are known for their unique tricyclic structure involving silicon, oxygen, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with ethylsulfanyl ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-nitrogen bond can be reduced under specific conditions to form simpler silanes.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler silanes.
Substitution: Various substituted silatranes depending on the reagents used.
Scientific Research Applications
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a reagent for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity, including antitumor properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These complexes can interact with biological molecules, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
1-Vinylsilatrane: Similar structure but with a vinyl group instead of an ethylsulfanyl group.
1-Ethylsilatrane: Similar structure but without the ethylsulfanyl group.
Uniqueness
1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications .
Properties
CAS No. |
60160-06-7 |
|---|---|
Molecular Formula |
C10H21NO3SSi |
Molecular Weight |
263.43 g/mol |
IUPAC Name |
1-(2-ethylsulfanylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H21NO3SSi/c1-2-15-9-10-16-12-6-3-11(4-7-13-16)5-8-14-16/h2-10H2,1H3 |
InChI Key |
SWBVAHXPIVYHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC[Si]12OCCN(CCO1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


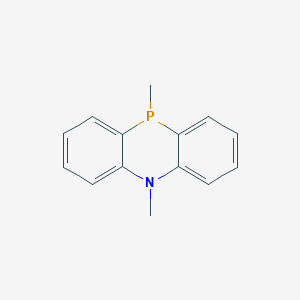
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
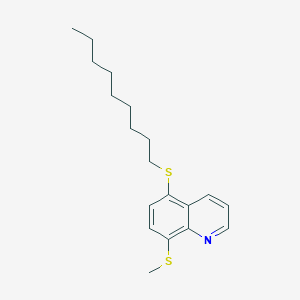
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
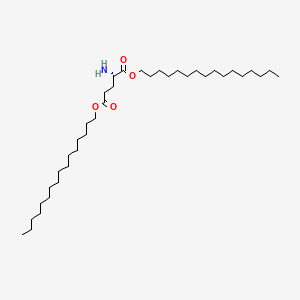
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
